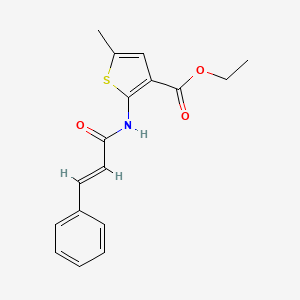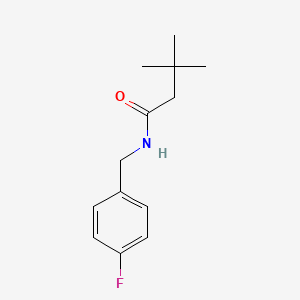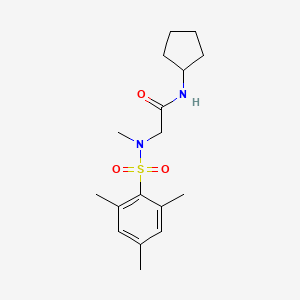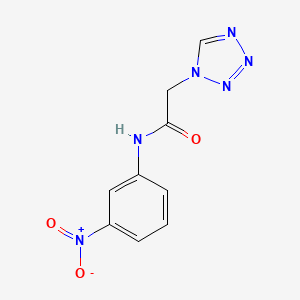
N-benzyl-N'-(3-chlorobenzyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-N'-(3-chlorobenzyl)thiourea, also known as BTU, is a synthetic compound that has been used in scientific research for various applications. It is a thiourea derivative that has been found to have potential as an antitumor agent, among other uses. In
Mechanism of Action
The mechanism of action of N-benzyl-N'-(3-chlorobenzyl)thiourea is not fully understood. However, studies have suggested that it may inhibit the activity of enzymes involved in DNA synthesis and repair, leading to cell death. Additionally, this compound has been found to induce apoptosis in cancer cells, further contributing to its potential as an antitumor agent.
Biochemical and Physiological Effects:
Studies have shown that this compound can have both biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been found to have antifungal and antibacterial properties, making it useful in the development of new antimicrobial agents. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One advantage of N-benzyl-N'-(3-chlorobenzyl)thiourea is that it has been found to have potential as an antitumor agent, making it a promising candidate for cancer therapy. Additionally, this compound has been found to have antifungal and antibacterial properties, making it useful in the development of new antimicrobial agents. However, one limitation of this compound is that its mechanism of action is not fully understood, making it difficult to optimize its use in the laboratory.
Future Directions
There are several future directions for research on N-benzyl-N'-(3-chlorobenzyl)thiourea. One area of research is to further understand the mechanism of action of this compound, which could lead to the development of more effective cancer therapies. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound, which could lead to the development of new antimicrobial agents. Finally, studies could be conducted to optimize the synthesis method of this compound, which could lead to higher yields and more efficient production of the compound.
Synthesis Methods
The synthesis of N-benzyl-N'-(3-chlorobenzyl)thiourea involves the reaction of benzyl chloride with thiourea in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent such as ethanol or methanol. The yield of the reaction is typically around 50-60%.
Scientific Research Applications
N-benzyl-N'-(3-chlorobenzyl)thiourea has been used in scientific research for various applications. One of its primary uses is as an antitumor agent. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, this compound has been found to have antifungal and antibacterial properties, making it useful in the development of new antimicrobial agents.
properties
IUPAC Name |
1-benzyl-3-[(3-chlorophenyl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2S/c16-14-8-4-7-13(9-14)11-18-15(19)17-10-12-5-2-1-3-6-12/h1-9H,10-11H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGLACVXXERINCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)NCC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
23.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49824117 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,1'-[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5862281.png)
![2-({4-[(2-chlorobenzyl)oxy]benzoyl}amino)benzamide](/img/structure/B5862292.png)
![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-methylbenzamide](/img/structure/B5862298.png)

![6-(3-methoxybenzoyl)-6,7-dihydro-5H-dibenzo[c,e]azepin-5-one](/img/structure/B5862312.png)

![3-chloro-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5862323.png)
![N-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5862333.png)


![5-[(2-methoxyphenoxy)methyl]-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B5862372.png)
![2-[(4-methylbenzoyl)amino]-N-(3-methylphenyl)benzamide](/img/structure/B5862375.png)